3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide
Description
This compound features a benzamide core (N-phenylbenzamide) linked to a 1H-imidazole ring substituted at the 2-position with a sulfanyl group. The sulfanyl group is further connected to a carbamoylmethyl moiety bearing a 4-fluorophenyl substituent. The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, which is critical for bioavailability and target engagement in drug design . The imidazole ring contributes to hydrogen bonding and π-π stacking interactions, common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
3-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c25-18-9-11-20(12-10-18)27-22(30)16-32-24-26-13-14-29(24)21-8-4-5-17(15-21)23(31)28-19-6-2-1-3-7-19/h1-15H,16H2,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXPKWBEOBKASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate.
Thioether Formation: The sulfanyl group is introduced by reacting a thiol with a suitable electrophile.
Coupling Reactions: The final step involves coupling the imidazole derivative with the benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle and Substituent Variations
Imidazole vs. Triazole Derivatives
describes 1,2,4-triazole derivatives (e.g., compounds [7–9]) with thione tautomers. Unlike the target compound’s imidazole core, triazoles exhibit distinct tautomeric behavior (thione vs. thiol forms), influencing their electronic properties and binding modes. The absence of an S-H band in IR spectra of triazoles confirms thione dominance, analogous to the sulfanyl group in the target compound, which likely adopts a non-thiol tautomer .
Sulfanyl-Linked Carbamoyl Groups
- Target Compound : The sulfanyl group connects to a 4-fluorophenylcarbamoylmethyl group.
- F985-0806 (ChemDiv) : Features a 2,6-dimethylphenylcarbamoylmethyl group, introducing steric bulk and altering electronic effects compared to fluorine’s electronegativity .
- Cyclohexylmethyl Derivative () : Substitutes the fluorophenyl with a cyclohexylmethyl group, increasing hydrophobicity and conformational flexibility .
Table 1: Substituent Effects on Molecular Properties
*Estimated based on molecular formula C24H19FN4O2S.
Benzamide Substituent Modifications
The N-phenyl group in the target compound contrasts with:
Table 2: Benzamide Substituent Impact
Fluorine Substitution Patterns
Fluorine is a critical substituent in the target compound (4-fluorophenyl) and analogues:
Table 3: Fluorine Position and Bioactivity
Spectral Comparison :
- IR: Absence of νS-H (~2500–2600 cm⁻¹) in the target compound suggests a non-thiol tautomer, consistent with triazole derivatives in .
- NMR : The 4-fluorophenyl group would show a deshielded aromatic proton signal (~7.2–7.6 ppm), distinct from 2,6-dimethylphenyl (δ ~6.9–7.1 ppm) in F985-0806 .
Biological Activity
The compound 3-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, drawing on diverse sources to present a comprehensive overview that includes data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented by the following formula:
This structure features an imidazole ring, a phenyl group, and a carbamoyl moiety, which are significant for its biological interactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C26H20FN5O2S |
| Molecular Weight | 485.53 g/mol |
| Key Functional Groups | Imidazole, Benzamide, Carbamoyl |
Antimicrobial Activity
Recent studies have shown that benzamide derivatives exhibit notable antimicrobial properties. For example, compounds structurally similar to This compound have been tested against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several benzamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed significant inhibition zones, suggesting potential for further development as antibacterial agents .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that similar benzamide derivatives can inhibit specific kinases involved in cancer progression.
Table 2: Anticancer Activity Summary
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | RET Kinase | 5.0 | |
| Compound B | EGFR | 3.2 | |
| This compound | TBD | TBD | TBD |
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in binding to target proteins, disrupting their normal function and leading to cell death in pathogens or cancer cells.
In Vivo Studies
In vivo studies on related compounds have demonstrated promising results in animal models. For instance, a derivative was shown to significantly reduce tumor size in mice bearing xenografts of human cancer cells, indicating its potential efficacy as an anticancer therapeutic .
Safety and Toxicity
Safety assessments are critical for any new therapeutic agent. Preliminary toxicity studies suggest that while some benzamide derivatives exhibit low toxicity profiles at therapeutic doses, further studies are necessary to establish safety margins for This compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
